Demethoxyencecalin

概要

説明

デメトキシエンセカリンは、ヒマワリ(Helianthus annuus)から単離されたクロメン化合物です。

準備方法

合成経路と反応条件: デメトキシエンセカリンは、クロメンの生体変換によって合成することができます。 一例として、デメトキシエンセカリンやデメチルエンセカリンなどの幼植物クロメンを細胞懸濁培養液に供給すると、水酸化された生成物が高収率で得られます 。合成経路には、クロメンヘテロ環のジェミナルメチル基のいずれか一つにおける水酸化が含まれます。

工業生産方法: デメトキシエンセカリンの工業生産は、通常、ヒマワリからの抽出によって行われます。 この化合物は、カラムクロマトグラフィーと高速液体クロマトグラフィー(HPLC)技術を用いて分離されます 。抽出プロセスは、高純度と高収率を確保するために最適化されています。

化学反応の分析

反応の種類: デメトキシエンセカリンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて水酸化された誘導体を形成することができます。

還元: 還元反応によって、デメトキシエンセカリンは対応するアルコールに変換することができます。

置換: 置換反応によって、クロメン構造にさまざまな官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

主な生成物:

水酸化誘導体: 酸化によって生成されます。

アルコール: 還元によって生成されます。

置換クロメン: 置換反応によって生成されます。

4. 科学研究への応用

デメトキシエンセカリンは、科学研究において幅広い応用範囲を持っています。

化学: 他のクロメン誘導体を合成するための前駆体として使用されます。

生物学: 植物の真菌感染症の防除における潜在的な用途など、抗真菌活性について研究されています。

医学: 人間の真菌感染症に対する潜在的な治療効果について調査されています。

科学的研究の応用

Demethoxyencecalin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other chromene derivatives.

Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.

Medicine: Investigated for its potential therapeutic effects against fungal infections in humans.

Industry: Utilized in the development of antifungal agents for agricultural and pharmaceutical applications

作用機序

デメトキシエンセカリンの抗真菌活性は、真菌細胞膜を破壊する能力に起因しています。 この化合物は、細胞壁合成に関与する特定の酵素を標的にし、細胞の溶解と死をもたらします 。関与する分子経路には、真菌細胞膜の主要な構成成分であるエルゴステロール合成の阻害が含まれます。

類似化合物との比較

デメトキシエンセカリンは、その特異的な抗真菌特性により、クロメンの中でユニークです。類似の化合物には以下が含まれます。

スコポレチン: 抗真菌活性を示す別のクロメンです。

スコポリン: スコポレチンのグリコシル化形態です。

アヤピン: 強力な抗真菌効果を持つクマリンです。

これらの化合物は構造的に類似していますが、特定の生物活性と用途が異なります。

生物活性

Demethoxyencecalin, a chromene derivative isolated from the plant Ageratina adenophora, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's potential therapeutic applications.

Chemical Structure and Isolation

This compound belongs to a class of compounds known as chromenes, which are characterized by a benzopyran structure. It is primarily found in the leaves of Ageratina adenophora, where it constitutes a significant portion of the plant's secondary metabolites. The compound is synthesized through metabolic pathways involving hydroxylation and methylation processes, derived from precursors in the shikimic acid pathway .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound has notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity against strains such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity in animal models. For instance, in a study involving rats, treatment with this compound resulted in a marked reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

- Antioxidant Properties : this compound has been found to possess antioxidant capabilities, which can help combat oxidative stress in cells. This property is crucial for its potential application in preventing chronic diseases associated with oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Pathogen Growth : The compound disrupts bacterial cell wall synthesis and fungal cell membrane integrity, leading to cell death. This action is particularly evident in its antifungal activity against Candida species .

- Modulation of Inflammatory Pathways : this compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation and pain responses .

- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound mitigates oxidative stress, contributing to its protective effects on cellular health .

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Research :

- Wound Healing :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

特性

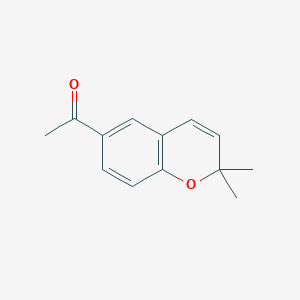

IUPAC Name |

1-(2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJTXVHECZCXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172486 | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-07-1 | |

| Record name | Demethoxyencecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2-Dimethylchromen-6-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Acetyl-2,2-dimethyl-2H-1-benzopyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Demethoxyencecalin and where is it found?

A1: this compound is a natural chromene derivative found in several plant species, notably Ageratina adenophora (formerly Eupatorium adenophorum) [, ]. It is primarily found within the leaves of A. adenophora seedlings, where it constitutes a significant portion of the total chromenes present [, ]. Other plant species like Arnica sachalinensis have also been found to contain this compound [].

Q2: How is this compound biosynthesized?

A2: Studies suggest that this compound biosynthesis in A. adenophora likely originates from precursors within the shikimic acid pathway []. This pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants. Further research using labeled precursors could confirm the specific steps involved in this compound biosynthesis.

Q3: Are there any biotransformation products of this compound?

A3: Yes, this compound is metabolized in A. adenophora seedlings through a series of biotransformations []. It undergoes hydroxylation to yield demethylencecalin, which is then methylated to produce encecalin. This bioconversion sequence has been observed through accumulation kinetics and feeding experiments with non-radioactive chromenes [].

Q4: Does this compound biotransformation differ in cell cultures?

A4: Interestingly, cell suspension cultures of A. adenophora exhibit distinct biotransformation patterns compared to seedlings []. While seedlings primarily convert this compound to demethylencecalin and encecalin, cell cultures yield a hydroxylated derivative of this compound []. This highlights the potential influence of in vitro conditions on metabolic pathways.

Q5: Have any synthetic routes been developed for this compound?

A5: While specific details are limited within the provided research, one study mentions the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the convenient synthesis of this compound []. Further exploration of this synthetic approach could be beneficial for producing this compound for research purposes.

Q6: What is the current understanding of this compound's ecological role?

A7: The exact ecological role of this compound is not fully understood. Considering its presence in various plant species and its potential antifungal properties [], it is plausible that this compound contributes to plant defense mechanisms against pathogens or herbivores.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。